molecular formula C13H22O B15179772 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde CAS No. 83803-51-4

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B15179772
CAS No.: 83803-51-4
M. Wt: 194.31 g/mol
InChI Key: VJHUPOBBPQKVKU-UHFFFAOYSA-N
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Description

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H22O. It is a cyclohexene derivative with a carbaldehyde functional group and a 4-methylpentyl substituent. This compound is known for its applications in the fragrance industry, where it is used as a fragrance ingredient due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexene is reacted with a 4-methylpentylmagnesium bromide, followed by oxidation to form the desired carbaldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: 3-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid.

    Reduction: 3-(4-Methylpentyl)cyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.

Mechanism of Action

The mechanism of action of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The compound may also interact with other molecular targets, depending on its specific application in research or industry.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: A closely related compound with similar structural features.

    Hydroxyisohexyl 3-cyclohexene carboxaldehyde: Another similar compound used in the fragrance industry.

Uniqueness

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its combination of a cyclohexene ring with a 4-methylpentyl substituent and an aldehyde group makes it particularly valuable in fragrance formulations.

Properties

CAS No.

83803-51-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h7,10-11,13H,3-6,8-9H2,1-2H3

InChI Key

VJHUPOBBPQKVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CCCC(C1)C=O

Origin of Product

United States

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